molecular formula C12H12BrN3 B1525247 5-Bromo-3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine CAS No. 1219976-58-5

5-Bromo-3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine

Cat. No.: B1525247
CAS No.: 1219976-58-5
M. Wt: 278.15 g/mol
InChI Key: DYHBHOPMGXWPQR-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine, also known as 5-Bromo-3-methyl-2-pyridinamine, is an organic compound that belongs to the class of heterocyclic amines. It is a colorless solid with a molecular formula of C7H8BrN3. It is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals and other organic compounds, and it has been studied for its potential therapeutic and biological effects.

Scientific Research Applications

Synthesis and Chemical Applications

5-Bromo-3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine is a versatile compound used in the synthesis of various pyridine derivatives, showcasing its significance in organic synthesis. Ahmad et al. (2017) demonstrated the use of this compound in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives. These derivatives were then explored using Density Functional Theory (DFT) studies to elucidate their potential applications as chiral dopants for liquid crystals, showcasing the compound's role in advanced material science. Additionally, the study also investigated the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, indicating the compound's potential in medicinal chemistry (Ahmad et al., 2017).

Quantum Mechanical Investigations

Quantum mechanical investigations are another critical application of this compound. The same study by Ahmad et al. (2017) conducted DFT studies on the synthesized pyridine derivatives, analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements. These quantum mechanical investigations provide valuable insights into the electronic properties and reaction pathways of these compounds, contributing significantly to the field of computational chemistry and material science (Ahmad et al., 2017).

Biological Activities

The biological activities of pyridine derivatives synthesized using this compound have also been a focus of research. Ahmad et al. (2017) assessed the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these compounds. One particular derivative exhibited significant anti-thrombolytic activity, while another showed potent inhibition against Escherichia coli, demonstrating the potential of these compounds in pharmaceutical applications and as candidates for further drug development (Ahmad et al., 2017).

Properties

IUPAC Name

5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-11(13)8-16-12(9)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHBHOPMGXWPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209290
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-58-5
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-methyl-2-pyridinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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